3-(Aminomethyl)benzoic acid

概述

描述

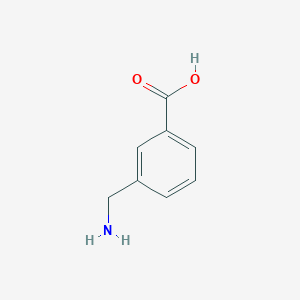

3-(Aminomethyl)benzoic acid (CAS: 876-03-9) is a benzoic acid derivative with an aminomethyl (-CH₂NH₂) substituent at the 3-position of the aromatic ring. Its molecular formula is C₈H₉NO₂, and the molecular weight is 151.16 g/mol (hydrochloride salt: 165.95 g/mol, CAS: 165949-85-9) . Structurally, it combines a carboxylic acid group with a primary amine linked via a methylene bridge, enabling diverse reactivity in organic synthesis and pharmaceutical applications.

The compound is synthesized via Staudinger reduction of 3-(azidomethyl)benzoic acid, yielding the hydrochloride salt with 82% efficiency . Alternatively, substitution of 3-(bromomethyl)benzoic acid with sodium azide followed by reduction produces the free amine . Its nuclear magnetic resonance (NMR) data (¹H and ¹³C) confirm the structure, with characteristic signals for the aromatic protons (δ 7.59–8.18 ppm) and the aminomethyl group (δ 4.23 ppm) .

科学研究应用

Pharmaceutical Applications

1.1 Hemostatic Agents

3-(Aminomethyl)benzoic acid has been extensively studied for its hemostatic properties. It acts as an antifibrinolytic agent, which means it helps to prevent the breakdown of blood clots. Research has shown that derivatives of this compound exhibit significant hemostatic activity comparable to traditional agents like tranexamic acid (TA).

- Study Findings : A study synthesized eight dipeptides containing antifibrinolytic agents, including this compound. The results indicated that these compounds effectively shortened prothrombin time (PT) and activated partial thromboplastin time (aPTT), demonstrating their potential use in treating conditions such as heavy menstrual bleeding and acute gastrointestinal bleeding .

1.2 Synthesis of Amide Derivatives

The compound is utilized in the synthesis of various amide derivatives, which have shown promising results in biological assays. These derivatives are often evaluated for their effects on blood coagulation and fibrinolysis.

- Case Study : In a comparative study involving clotting assays, amides derived from this compound displayed no significant cytotoxic effects while effectively influencing clot formation and stability .

Material Science Applications

2.1 Polymer Chemistry

This compound serves as a monomer in the production of copolyamides. These copolymers exhibit enhanced mechanical properties and thermal stability, making them suitable for a range of industrial applications.

- Research Insights : The synthesis of copolyamides using 4-(Aminomethyl)benzoic acid has been documented, highlighting their utility in producing high-performance materials with applications in textiles and coatings .

Synthesis Techniques

The synthesis of this compound has been optimized through various methods to enhance yield and purity. A notable method involves the use of urotropine as a catalyst during the aminating reaction, allowing for lower reaction temperatures and minimal side products.

- Synthesis Overview :

- Step 1 : Hydrolysis of chloromethyl benzoic acid.

- Step 2 : Ammonification using urotropine as a catalyst.

This method not only improves yield but also reduces environmental impact by minimizing waste products .

Summary Table of Applications

作用机制

The mechanism of action of 3-(aminomethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in similar interactions, enhancing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Table 1: Key Properties of 3-(Aminomethyl)benzoic Acid and Related Compounds

Key Observations:

Positional Isomerism: The aminomethyl group’s position (C3 vs. C4) significantly impacts biological activity. For example, 4-(aminomethyl)benzoic acid is a key intermediate in chidamide (a histone deacetylase inhibitor), with synthetic yields varying from 28% to 68% depending on acylation conditions . 3-Aminobenzoic acid (m-ABA) lacks the methylene bridge, resulting in weaker nucleophilicity and distinct acid-base properties (pKa ~4.8 for the carboxylic acid group) .

Reactivity: The primary amine in this compound is more nucleophilic than the aromatic amine in m-ABA, facilitating amide bond formation in peptide-like syntheses . 3-Acetamidobenzoic acid demonstrates reduced reactivity due to the acetylated amine, making it suitable for controlled polymerizations or stabilizers .

Thermodynamic Data: m-ABA exhibits a proton affinity (ΔrH°) of -1433.4 kJ/mol, as determined via gas-phase proton transfer equilibria . Comparable data for this compound are unavailable in the provided evidence.

生物活性

3-(Aminomethyl)benzoic acid, also known as aminomethylbenzoic acid (AmAbz), is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and research findings, supported by data tables and case studies.

This compound is characterized by its amino and carboxylic acid functional groups, which contribute to its biological activity. The compound primarily functions as an antifibrinolytic agent , inhibiting the breakdown of fibrin, a key protein in blood clot formation. This mechanism stabilizes blood clots and has implications in various medical conditions involving excessive bleeding.

- Target Enzymes : The compound inhibits enzymes involved in the fibrinolytic pathway, thereby preventing the dissolution of clots.

- Biochemical Pathways : By affecting the fibrinolytic pathway, AmAbz plays a critical role in hemostasis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antifibrinolytic Activity : It has been shown to effectively shorten prothrombin time (PT) and activated partial thromboplastin time (aPTT), indicating enhanced clotting capability.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens, although further research is needed to establish efficacy and mechanisms.

Case Studies and Experimental Data

-

Hemostatic Activity :

A study synthesized eight dipeptides containing AmAbz and evaluated their effects on blood clotting parameters. The results indicated that certain derivatives significantly reduced PT and aPTT compared to controls, demonstrating their potential as effective antifibrinolytic agents.Compound Prothrombin Time (s) Activated Partial Thromboplastin Time (s) Control 14.5 30.0 Amide 1 13.8 29.5 Amide 3 13.5 28.0 Tranexamic Acid (TA) 13.7 29.2 -

Antimicrobial Activity :

In vitro tests demonstrated that AmAbz derivatives displayed varying degrees of antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections.

Applications in Medicine

This compound has several clinical implications:

- Surgical Applications : Its antifibrinolytic properties make it suitable for use during surgeries to minimize blood loss.

- Peptide Synthesis : As a building block in peptide synthesis, AmAbz enhances the bioavailability of peptides by modifying their structure for better absorption.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Position of Amino Group | Biological Activity |

|---|---|---|

| 4-(Aminomethyl)benzoic acid | Para | Antifibrinolytic |

| 2-(Aminomethyl)benzoic acid | Ortho | Limited activity |

| 3-(Methylamino)benzoic acid | Meta | Moderate activity |

The unique substitution pattern of AmAbz influences its reactivity and biological interactions, making it a valuable compound in medicinal chemistry.

化学反应分析

Amide Bond Formation

The carboxylic acid group undergoes standard amidation reactions, forming stable peptide-like bonds with amines. This reaction is critical in synthesizing bioactive molecules and polymers.

Key Findings :

-

The compound’s carboxylic acid group reacts efficiently with primary/secondary amines under mild conditions, forming amides with high regioselectivity .

-

In antifibrinolytic dipeptide synthesis (e.g., derivatives with tranexamic acid), coupling yields exceed 85% when using TsO⁻ as a leaving group .

Esterification Reactions

The carboxylic acid forms esters with alcohols, a reaction leveraged in prodrug design and polymer synthesis.

| Reaction Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acid-catalyzed (H₂SO₄) | Methanol, reflux | Methyl 3-(aminomethyl)benzoate | 93% | |

| Mitsunobu reaction | DIAD, PPh₃, THF | Protected esters | 88% |

Key Findings :

-

Methyl ester derivatives are synthesized via reflux with methanol and catalytic acid, achieving near-quantitative yields .

-

Sterically hindered alcohols require Mitsunobu conditions for efficient ester formation .

Reduction and Hydrogenation

The aminomethyl group participates in reductive amination and hydrogenolysis, though its primary amine nature limits further reduction.

| Reaction Conditions | Catalysts | Products | Notes | References |

|---|---|---|---|---|

| Catalytic hydrogenation (H₂, 21 kg/cm²) | Ru-C, 150–160°C | Side-chain modifications | Byproducts: 4-hydroxymethyl derivatives (3.6%) |

Key Findings :

-

Hydrogenation under high pressure with Ru-C yields stable intermediates but may produce hydroxylated byproducts .

Salt Formation and pH-Dependent Behavior

The compound exhibits amphoteric properties, forming salts in acidic or basic media:

-

Hydrochloride salt : Enhances aqueous solubility (slightly soluble in water) .

-

Sodium salt : Forms at pH > 8 via deprotonation of the carboxylic acid .

Applications :

-

The hydrochloride salt is preferred in peptide synthesis due to improved solubility in polar solvents .

Schiff Base and Coordination Chemistry

The primary amine group reacts with carbonyl compounds to form Schiff bases, which are pivotal in metal coordination:

| Reaction Partner | Conditions | Application | References |

|---|---|---|---|

| Aldehydes/ketones | RT, ethanol | Metal-organic frameworks (MOFs) | |

| Transition metal ions (Fe³⁺, Cu²⁺) | Aqueous solution, pH 6–7 | Enzyme inhibition studies |

Key Findings :

-

Schiff bases derived from this compound stabilize metal ions, modulating enzyme activity in biochemical assays .

Thermal and Stability Data

The compound’s thermal behavior influences reaction design:

| Property | Value | Conditions | References |

|---|---|---|---|

| Melting point | 242–244°C | — | |

| Boiling point | 323.1±25.0°C | 760 mmHg | |

| Solubility in water | Slight (hydrochloride salt) | 25°C |

Theoretical Insights

Computational studies (M062X/6-311++G(d,p)) reveal:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Aminomethyl)benzoic acid derivatives in medicinal chemistry?

- Methodology :

- Activation Strategies : Use coupling agents like N,N'-carbonyldiimidazole (CDI) or HBTU to activate carboxylic acid intermediates. For example, CDI-mediated acylation with 4-fluorobenzene-1,2-diamine yields chidamide precursors, while HBTU improves reaction efficiency (57.6% yield, 99.76% HPLC purity) .

- Optimization : Substituting CDI with HBTU reduces harsh reaction conditions, simplifies purification, and enhances scalability .

- Data : Reported yields range from 28% (CDI method) to 68% (bromomethyl substitution route) .

Q. How is the structural integrity of this compound confirmed in synthetic intermediates?

- Analytical Techniques :

- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., distinguishing between chidamide isomers) by analyzing molecular packing and intermolecular interactions .

- HPLC : Validates purity (>99%) and monitors reaction progress .

- Key Parameters : Crystallographic data (e.g., dihedral angles) and retention times in reverse-phase HPLC .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Spill Management : Collect spills with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do computational models predict the binding interactions of this compound derivatives with biological targets?

- Methods :

- Molecular Dynamics (MD) Simulations : Use AMBER 16 with GAFF force fields to parameterize ligands (e.g., 4-(Aminomethyl)benzoic acid in urokinase complexes) .

- Docking Studies : Analyze binding poses using PDB structures (e.g., 3KGP) to assess hydrogen bonding and hydrophobic interactions .

Q. What role does this compound play in polymer science, particularly in copolyamide synthesis?

- Applications :

- Monomer Utility : Serves as a rigid aromatic building block in copolyamides, enhancing thermal stability and mechanical strength .

- Synthetic Routes : React with diacids/diamines under polycondensation conditions to form high-performance polymers .

- Characterization : DSC for Tg/Tm analysis, FTIR for amide bond confirmation .

Q. How can this compound derivatives improve metal ion adsorption in environmental remediation?

- Mechanisms :

- Chelation : The aminomethyl and carboxyl groups coordinate with metal ions (e.g., Co²⁺) in aqueous solutions .

- Functionalized Adsorbents : Graft onto activated carbon or silica surfaces to enhance selectivity and capacity .

- Performance Metrics : Adsorption isotherms (Langmuir/Freundlich models) and regeneration efficiency .

Q. What strategies resolve contradictions in reported synthetic yields of this compound-based compounds?

- Troubleshooting :

属性

IUPAC Name |

3-(aminomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWYUZQBLVUEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333445 | |

| Record name | 3-(aminomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-20-6 | |

| Record name | 3-(aminomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。